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Urea formaldehyde - 64869-57-4

Urea formaldehyde

Catalog Number: EVT-430567
CAS Number: 64869-57-4
Molecular Formula: C2H6N2O2
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Urea formaldehyde is classified as an amino resin, specifically a type of thermosetting plastic. It is categorized under the broader group of formaldehyde-based resins, which also includes phenol formaldehyde and melamine formaldehyde. The main characteristics that define urea formaldehyde include its ability to cure into a hard, inflexible material upon heating and its relatively low cost compared to other resins.

Synthesis Analysis

The synthesis of urea formaldehyde involves a condensation reaction between urea and formaldehyde. The process can be influenced by various factors such as temperature, molar ratio of reactants, pH levels, and the presence of catalysts.

Methods of Synthesis

  1. Alkaline Process: This method typically involves mixing urea with formaldehyde in an alkaline medium (e.g., sodium hydroxide) at elevated temperatures. The molar ratio of urea to formaldehyde is crucial; common ratios range from 1:1 to 1:2.5.
  2. Acidic Process: In this method, acidic catalysts (such as sulfuric acid or hydrochloric acid) are used to promote polymerization at lower temperatures than the alkaline process.
  3. Catalytic Variations: Different catalysts can significantly affect the polymerization rate and properties of the final resin. Studies have shown that using phosphoric acid as a catalyst can enhance the formation of linear methylene linkages, leading to stronger resin structures .

Optimal Conditions

Recent studies employing response surface methodology have determined optimal synthesis conditions for producing urea formaldehyde resins:

  • Molar Ratio: Approximately 1.33 (urea to formaldehyde)
  • Temperature: Around 43.5 °C
  • Reaction Time: Approximately 1.64 hours .
Molecular Structure Analysis

Urea formaldehyde has a complex molecular structure characterized by a network of methylene linkages (-CH2-) formed through the reaction between urea and formaldehyde. The structure can be represented as follows:

  • Monomer Units: The basic building blocks include methylolurea and dimethylolurea.
  • Polymer Network: As polymerization progresses, these monomers link together to form a three-dimensional network structure that provides rigidity and thermal stability.

Structural Data

  • Molecular Formula: C3_3H6_6N2_2O1_1
  • Molecular Weight: Approximately 90.08 g/mol
  • Bonding Characteristics: The polymer contains both covalent bonds (from methylene linkages) and hydrogen bonds (from amine groups), contributing to its mechanical properties .
Chemical Reactions Analysis

Urea formaldehyde undergoes several chemical reactions during its synthesis and application:

  1. Condensation Reaction: Urea reacts with formaldehyde to form methylolurea through nucleophilic addition.
  2. Polymerization: Methylolurea further reacts under heat to form methylene bridges, resulting in a cross-linked network.
  3. Decomposition: Upon heating or exposure to moisture, urea formaldehyde can decompose back into its monomer components or release formaldehyde gas .

Relevant Parameters

  • Temperature Range for Polymerization: Typically between 30 °C and 80 °C.
  • pH Influence: Acidic conditions favor faster polymerization but may lead to more brittle materials.
Mechanism of Action

The mechanism by which urea formaldehyde functions as an adhesive or binder involves:

  1. Initial Reaction: Urea reacts with formaldehyde to form methylol derivatives.
  2. Cross-Linking: These derivatives undergo further condensation reactions when heated, forming methylene bridges that create a rigid polymer network.
  3. Curing Process: The curing process solidifies the resin, making it resistant to heat and moisture while enhancing its bonding capabilities.

The efficiency of this mechanism can be influenced by the presence of catalysts, which modify reaction kinetics and product characteristics .

Physical and Chemical Properties Analysis

Urea formaldehyde exhibits several notable physical and chemical properties:

  • Appearance: Typically a clear or slightly yellowish liquid before curing; becomes hard and inflexible upon curing.
  • Density: Approximately 1.25 g/cm³.
  • Thermal Stability: Can withstand temperatures up to about 150 °C before decomposition occurs.
  • Solubility: Soluble in water before curing; insoluble after curing.
  • Formaldehyde Emission: Cured products may release small amounts of formaldehyde gas, which is a consideration for indoor air quality .
Applications

Urea formaldehyde has diverse applications across various industries:

  1. Wood Products: Widely used as an adhesive in particleboard, plywood, and medium-density fiberboard production.
  2. Coatings and Paints: Employed in formulations for protective coatings due to its excellent adhesion properties.
  3. Textiles: Utilized in textile finishes for wrinkle resistance and durability.
  4. Fertilizers: Modified forms are used in slow-release fertilizers due to their nitrogen content .
Synthesis Pathways and Industrial Manufacturing Processes of Urea Formaldehyde Resins

Traditional Solution Polycondensation vs. High-Temperature Gas-Solid Phase Synthesis

Traditional solution polycondensation remains the dominant industrial method for urea-formaldehyde (UF) resin synthesis. This aqueous-phase process involves sequential alkaline methylolation and acid condensation stages. Formalin (37–55% formaldehyde) reacts with urea under pH 7.0–9.0 at 80–95°C to form hydroxymethylureas, followed by acid-catalyzed condensation (pH 4.0–5.5) to build molecular weight through methylene and methylene ether bridges [4] [7]. Viscosity monitoring determines endpoint termination via base neutralization. This method yields resins with controlled molecular weights but requires energy-intensive heating/cooling cycles and faces challenges in formaldehyde emission control [6].

Emerging gas-solid phase synthesis employs high-temperature (150–200°C) reactions between gaseous formaldehyde and solid urea or its oligomers. This method eliminates water, reducing hydrolysis side reactions and enabling ultra-low F/U molar ratios (0.7–1.0). Pilot-scale studies show 15–20% energy reduction by avoiding solvent heating, but challenges include:

  • Limited diffusion kinetics slowing polymerization
  • Product heterogeneity requiring post-synthesis homogenization
  • Complex reactor design for gas-solid contact optimization [3] [6]

Table 1: Comparative Analysis of UF Synthesis Methods

ParameterSolution PolycondensationGas-Solid Phase
Reaction MediumAqueous phaseSolvent-free
Temperature Range80–95°C150–200°C
F/U Molar Ratio Flexibility1.0–2.00.7–1.2
Energy Consumption (kWh/kg)0.8–1.20.6–0.9
Formaldehyde Emission RiskHighLow
Industrial AdoptionWidespreadPilot scale

Catalytic Mechanisms in UF Polymerization: Acidic vs. Alkaline Conditions

UF polymerization proceeds through distinct pH-dependent catalytic pathways:

Alkaline Methylolation (pH 8.0–9.0):

  • Nucleophilic addition of urea to formaldehyde forms mono-, di-, and tri-hydroxymethylureas
  • Second-order kinetics with activation energy 50–65 kJ/mol
  • Optimal at 85–90°C; higher temperatures promote formaldehyde Cannizzaro reaction [4] [6]

Acid Condensation (pH 4.0–5.5):

  • Protonation of hydroxymethyl groups forms carbocations
  • Rate-determining step: Nucleophilic attack by urea nitrogen or other hydroxymethyl groups
  • Ether bridge formation (–CH₂–O–CH₂–) dominates above 70°C, while methylene bridges (–CH₂–) prevail below 50°C
  • Mineral acids (formic, sulfuric) enable faster kinetics than organic acids but increase corrosion risk [4] [7]

Recent studies reveal that controlled acid condensation (pH 4.6 ± 0.1) with precise timing minimizes unstable ether linkages, reducing post-cure formaldehyde emissions by 30–40% [6]. Alkaline termination (pH 7.5–8.5) stabilizes resins by converting residual hydroxymethyl groups to hemiformals, though storage stability remains limited to 2–4 weeks at 25°C [4].

Optimization of Urea-to-Formaldehyde Molar Ratios for Targeted Polymer Chain Lengths

The F/U molar ratio directly governs polymer architecture and performance:

  • High Ratios (1.8–2.2): Favor hyperbranched structures with high hydroxymethyl content, yielding fast-curing adhesives but elevated formaldehyde emissions. Weight-average molecular weight (Mₓ) reaches 15,000–25,000 Da [6].
  • Low Ratios (0.7–1.2): Produce linear oligomers (Mₓ 5,000–10,000 Da) with slower curing kinetics but superior emission profiles. Agricultural UF fertilizers target F/U=1.3–1.5 for optimal nitrogen release [3] [7].

Response surface methodology (RSM) studies identify critical formulation parameters:

CWIN(\%) = 93.75 - 44.05X₁ - 1.65X₂ + 13.92X₃ + 0.95X₁X₂ - 10.27X₁X₃ (R²=0.98)  

Where X₁=F/U ratio, X₂=temperature, X₃=time. Optimization confirms F/U=1.33 at 43.5°C for 1.64 hours maximizes cold-water-insoluble nitrogen (CWIN=22.14%) while minimizing hot-water-insoluble nitrogen (HWIN=9.87%) – critical for slow-release fertilizers [3].

Table 2: Molar Ratio Impact on UF Resin Performance

F/U RatioWeight-Avg MW (Da)Gel Time (s)Tensile Strength (MPa)Formaldehyde Emission (mg/100g)
2.023,500453.242
1.518,700682.928
1.212,300922.616
1.09,8001152.311
0.75,4001461.86

Urea addition strategy significantly modifies molecular weight distribution:

  • Two-stage addition: Yields bimodal MW distribution enhancing bond-line penetration
  • Three-stage addition: Generates narrower MW distribution (PDI=2.1–2.5) improving adhesive uniformity [6]

Energy Efficiency and Scalability Challenges in Continuous Production Systems

Industrial UF manufacturing faces critical energy and scalability constraints:

Batch Reactors (Dominant Technology):

  • Energy losses from repeated heating/cooling cycles account for 35–40% of operating costs
  • Limited heat transfer efficiency in viscous phases (>500 cP)
  • Cycle times 3–5 hours restrict throughput [3] [4]

Continuous Processes (Emerging Solutions):

  • Tubular reactors with static mixers enable plug-flow polymerization (residence time 45–60 min), reducing energy use by 25%
  • Reactive extrusion combines polycondensation and devolatilization, but faces challenges in byproduct removal
  • Solid-state post-condensation (SSP) at 100–120°C increases molecular weight with 70% lower energy than melt-phase finishing [2] [4]

Key scalability barriers include:

  • Viscosity Control: Exponential viscosity rise during condensation (50 → 10,000 cP) limits mixing efficiency
  • Byproduct Removal: Water removal efficiency drops below 80% conversion, requiring staged vacuum systems
  • Reaction Exotherm: ΔH = –55 kJ/mol necessitates precise temperature zoning to prevent thermal runaway [3] [4]

Advanced solutions integrate process analytical technology (PAT):

  • Online FT-NIR monitors F/U ratio and molecular weight
  • Adaptive control algorithms adjust pH and temperature in real-time
  • Plant trials show 15% energy reduction and 30% viscosity variation reduction versus conventional batch processes [4]

Table 3: Energy Metrics in UF Production Systems

System TypeSpecific Energy (MJ/kg)Volatile Organic Compounds (g/kg)Production Rate (ton/h)
Conventional Batch8.5–10.2120–1500.5–2.0
Continuous Tubular6.1–7.885–1103.0–5.5
SSP-Enhanced Process5.3–6.540–751.8–3.2

Future innovation focuses on reactive separation processes combining membrane-assisted water removal with microwave-assisted heating, potentially reducing energy intensity below 5 MJ/kg while enabling F/U ratios below 1.0 without compromising molecular weight [4].

Concluding Remarks

The synthesis of urea-formaldehyde resins remains a sophisticated balance between reaction thermodynamics, polymer physics, and process engineering. Traditional solution polycondensation continues to evolve through precision catalysis and advanced process control, while emerging solvent-free methodologies offer pathways to environmentally optimized products. Industrial scalability increasingly depends on continuous systems with integrated real-time monitoring, enabling production of tailored UF polymers spanning adhesive resins to controlled-release fertilizers. The future lies in multifunctional reactor designs that simultaneously optimize molecular architecture, energy efficiency, and emission control.

Properties

CAS Number

64869-57-4

Product Name

Urea formaldehyde

IUPAC Name

formaldehyde;urea

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2

InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N

SMILES

C=O.C(=O)(N)N

Solubility

Solubility in water = 0.28-0.31%

Synonyms

Anaflex
methylene-N,N'-bis(hydroxymethyl)urea polymer
polynoxylin

Canonical SMILES

C=O.C(=O)(N)N

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